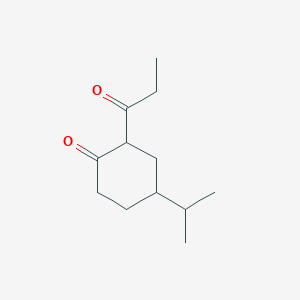
4-(Propan-2-yl)-2-propanoylcyclohexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Propan-2-yl)-2-propanoylcyclohexan-1-one is an organic compound that belongs to the class of cyclohexanones It is characterized by a cyclohexane ring substituted with a propan-2-yl group and a propanoyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Propan-2-yl)-2-propanoylcyclohexan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of cyclohexanone with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Another approach involves the alkylation of cyclohexanone with isopropyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. This reaction is followed by the acylation of the resulting intermediate with propanoyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
化学反応の分析
Types of Reactions
4-(Propan-2-yl)-2-propanoylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can yield alcohols or hydrocarbons, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propanoyl or propan-2-yl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, hydrocarbons.
Substitution: Various substituted cyclohexanones.
科学的研究の応用
4-(Propan-2-yl)-2-propanoylcyclohexan-1-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of fine chemicals, fragrances, and flavoring agents.
作用機序
The mechanism of action of 4-(Propan-2-yl)-2-propanoylcyclohexan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity and leading to various biochemical responses. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, resulting in changes in cellular processes.
類似化合物との比較
Similar Compounds
4-(Propan-2-yl)cyclohexanone: Lacks the propanoyl group, making it less reactive in certain chemical reactions.
2-Propanoylcyclohexanone: Lacks the propan-2-yl group, affecting its steric and electronic properties.
Cyclohexanone: The parent compound, which lacks both the propan-2-yl and propanoyl groups.
Uniqueness
4-(Propan-2-yl)-2-propanoylcyclohexan-1-one is unique due to the presence of both the propan-2-yl and propanoyl groups, which confer distinct chemical and physical properties
特性
分子式 |
C12H20O2 |
|---|---|
分子量 |
196.29 g/mol |
IUPAC名 |
2-propanoyl-4-propan-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C12H20O2/c1-4-11(13)10-7-9(8(2)3)5-6-12(10)14/h8-10H,4-7H2,1-3H3 |
InChIキー |
YSUPRZYAQCHTJE-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C1CC(CCC1=O)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



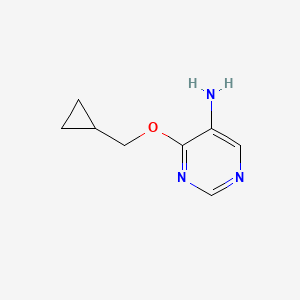
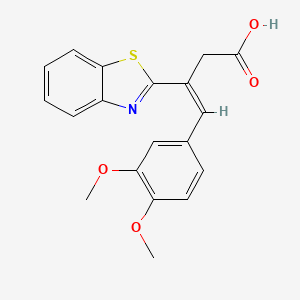
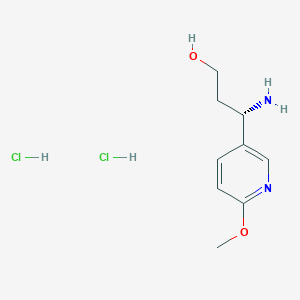
![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 2-chlorobenzoate](/img/structure/B13058604.png)
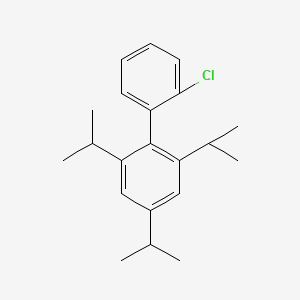
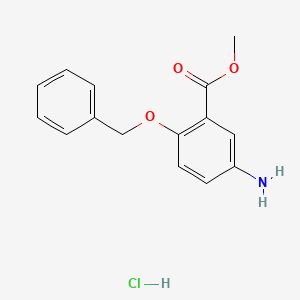

![2-{[(2-hydroxyethyl)amino]methyl}-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13058622.png)
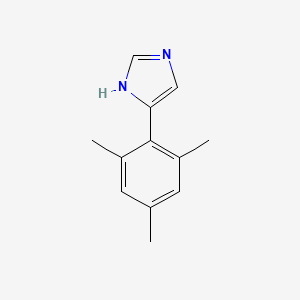
![(Z)-{[4-(morpholin-4-yl)-3-nitrophenyl]methylidene}aminocyclopropanecarboxylate](/img/structure/B13058628.png)
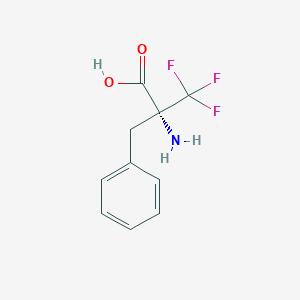

![2-Bromo-7-fluoroimidazo[1,2-A]pyridin-6-OL](/img/structure/B13058640.png)
